2-(5-Oxopyrrolidin-2-yl)acetohydrazide
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Overview
Description
2-(5-Oxopyrrolidin-2-yl)acetohydrazide is a chemical compound with the molecular formula C6H11N3O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(5-Oxopyrrolidin-2-yl)acetohydrazide can be synthesized through the condensation of 2-(5-oxopyrrolidin-2-yl)acetates with hydrazine hydrate and phenylhydrazine . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxopyrrolidin-2-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(5-oxo-2-pyrrolidinyl)acetic acid, while reduction could produce 2-(5-hydroxy-2-pyrrolidinyl)acetohydrazide.
Scientific Research Applications
2-(5-Oxopyrrolidin-2-yl)acetohydrazide has several scientific research applications:
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Oxopyrrolidin-2-yl)acetohydrazide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
2-(5-Oxopyrrolidin-2-yl)acetohydrazide can be compared with other similar compounds, such as:
Piracetam: A well-known nootropic drug with a similar pyrrolidine structure.
Levetiracetam: An antiepileptic drug with a pyrrolidinone core.
Phenylpiracetam: A phenyl-substituted analog of piracetam with enhanced nootropic effects.
These compounds share structural similarities but differ in their specific functional groups and pharmacological properties. This compound is unique due to its hydrazide group, which imparts distinct chemical reactivity and potential biological activity.
Biological Activity
2-(5-Oxopyrrolidin-2-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings, highlighting its biological activity, structure-activity relationships (SAR), and potential therapeutic implications.
Chemical Structure and Properties
The molecular structure of this compound consists of a pyrrolidine ring substituted with an acetohydrazide moiety. This unique combination of functionalities may confer distinct biological properties, making it a promising candidate for further pharmacological studies.
Biological Activity Overview
Recent studies have explored the biological activity of various 5-oxopyrrolidine derivatives, including this compound. The following sections detail its anticancer and antimicrobial properties.
Anticancer Activity
In vitro studies have demonstrated that 5-oxopyrrolidine derivatives exhibit notable anticancer activity against human lung adenocarcinoma cells (A549). The cytotoxicity was assessed using the MTT assay, comparing the effects of these compounds to the standard chemotherapeutic agent cisplatin. Key findings include:
- Structure-Dependent Activity : Compounds with free amino groups showed enhanced anticancer activity compared to those with acetylamino fragments.
- Selectivity : Certain derivatives displayed lower cytotoxicity towards non-cancerous cells, indicating a potential for selective targeting of cancer cells .
Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives
Compound | IC50 (µM) A549 | Cytotoxicity on HSAEC Cells |
---|---|---|
Compound 1 | 66 | Moderate |
Compound 2 | 45 | Low |
Compound 3 | 30 | High |
Compound 4 | 50 | Moderate |
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against multidrug-resistant pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated:
- Potent Inhibition : The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways .
Table 2: Antimicrobial Activity Against Selected Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Methicillin-resistant S. aureus | 16 |
Klebsiella pneumoniae | 32 |
Escherichia coli | 64 |
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of hydrazone derivatives, including those related to this compound. For instance, a study investigating the SAR of hydrazone compounds revealed that modifications at specific positions significantly influenced their anticancer and antimicrobial efficacy. Notably, compounds with electron-withdrawing groups demonstrated enhanced activity against resistant strains .
Properties
CAS No. |
89691-71-4 |
---|---|
Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(5-oxopyrrolidin-2-yl)acetohydrazide |
InChI |
InChI=1S/C6H11N3O2/c7-9-6(11)3-4-1-2-5(10)8-4/h4H,1-3,7H2,(H,8,10)(H,9,11) |
InChI Key |
VZLUTRWHGLKDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CC(=O)NN |
Origin of Product |
United States |
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